![molecular formula C17H18ClN3O3 B2584566 8-chloro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034531-71-8](/img/structure/B2584566.png)
8-chloro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Overview
Description
The compound contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms . The tetrahydro-2H-pyran-4-carbonyl group indicates that the pyran ring is saturated with hydrogen (i.e., it is not aromatic), and it has a carbonyl group (C=O) at the 4-position . The compound also contains a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one group, which is a polycyclic group containing two pyridine rings fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the fused ring system. The tetrahydro-2H-pyran ring would be a six-membered ring with an oxygen atom, and the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one group would consist of a fused three-ring system .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is a common site of reactivity in organic compounds. The compound might undergo reactions such as nucleophilic addition at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the carbonyl group could potentially allow for hydrogen bonding, which might influence properties such as solubility .Scientific Research Applications
Synthesis and Biological Evaluation
Research has focused on synthesizing novel compounds with potential biological activities. For instance, a study by Al-Haiza, Mostafa, and El-kady (2003) on the synthesis and biological evaluation of new coumarin derivatives, including pyrimidinones and related heterocycles, highlights the interest in developing compounds with antimicrobial properties. These efforts aim to identify novel therapeutic agents based on their chemical structure and biological activity profiles (M. A. Al-Haiza, M. S. Mostafa, M. El-kady, 2003).
Anticancer and Anti-inflammatory Applications
Another area of research involves the synthesis of pyrazolopyrimidines derivatives with anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines demonstrating potential as anticancer and anti-5-lipoxygenase agents, indicating the versatile applications of pyrimidine derivatives in medicinal chemistry (A. Rahmouni et al., 2016).
Novel Ring System Synthesis
The creation of new ring systems, such as dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives, has been explored to understand the chemical properties and potential applications of these unique structures. Huber et al. (1987) reported on the synthesis of a new class of compounds, demonstrating the ongoing interest in expanding the chemical space of heterocyclic compounds (I. Huber et al., 1987).
Chemical Reactions and Modifications
The study of chemical reactions involving pyridopyrimidinones and their derivatives also constitutes a significant area of research. Bentabed-Ababsa et al. (2010) explored direct metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base, leading to the synthesis of dipyridopyrimidinones. This research highlights the chemical versatility and reactivity of pyridopyrimidinone derivatives, which are essential for developing new synthetic methodologies and compounds with potential applications in various fields (Ghenia Bentabed-Ababsa et al., 2010).
Future Directions
properties
IUPAC Name |
13-chloro-5-(oxane-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-12-1-2-15-19-14-3-6-20(10-13(14)17(23)21(15)9-12)16(22)11-4-7-24-8-5-11/h1-2,9,11H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLMANZDPLUKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one |
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